REACTION_CXSMILES
|
[CH2:1](O)[CH:2]([OH:4])[CH3:3].[CH3:6][C:7](=[O:11])CCC.[N-:12]=[C:13]=[O:14]>>[OH:4][CH:2]([CH3:3])[CH2:1][NH:12][C:13]([O:11][CH2:7][CH3:6])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
2-pentanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
ADDITION
|
Details
|
nitrogen blanket, agitator, and addition funnel
|
Type
|
CUSTOM
|
Details
|
the exotherm below 75° C
|
Type
|
WASH
|
Details
|
The addition funnel was next rinsed with 154.87 parts 2-pentanone
|
Type
|
WAIT
|
Details
|
The reaction mixture was held at 75° C. for one to two hours until the isocyanate
|
Type
|
CUSTOM
|
Details
|
was consumed (
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CNC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1](O)[CH:2]([OH:4])[CH3:3].[CH3:6][C:7](=[O:11])CCC.[N-:12]=[C:13]=[O:14]>>[OH:4][CH:2]([CH3:3])[CH2:1][NH:12][C:13]([O:11][CH2:7][CH3:6])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
2-pentanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
ADDITION
|
Details
|
nitrogen blanket, agitator, and addition funnel
|
Type
|
CUSTOM
|
Details
|
the exotherm below 75° C
|
Type
|
WASH
|
Details
|
The addition funnel was next rinsed with 154.87 parts 2-pentanone
|
Type
|
WAIT
|
Details
|
The reaction mixture was held at 75° C. for one to two hours until the isocyanate
|
Type
|
CUSTOM
|
Details
|
was consumed (
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CNC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |